2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid
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Description
“2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C14H17ClN2O5S and a molecular weight of 360.81 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17ClN2O5S/c15-12-5-4-10 (9-11 (12)14 (19)20)23 (21,22)16-6-2-8-17-7-1-3-13 (17)18/h4-5,9,16H,1-3,6-8H2, (H,19,20) . This code provides a unique representation of the molecular structure of the compound.Scientific Research Applications
Nickel-catalyzed Sulfenylation
Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes has been described, utilizing 2-(pyridine-2-yl)-isopropylamine as a directing group. This method provides an efficient pathway to valuable aryl sulfides, demonstrating a broad substrate scope and high functional group tolerance (Ke-Fang Yang et al., 2015).
Hydrogenation Catalysts
Research on water-soluble half-sandwich complexes, involving reactions with 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, has explored their efficiency for catalytic transfer hydrogenation of carbonyl compounds in water. This work highlights the role of benzoic acid derivatives in facilitating environmentally friendly catalysis processes (O. Prakash et al., 2014).
Molecular Salts and Cocrystals
A study on the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which shares structural similarities with the chemical , discusses the importance of halogen bonds in their crystal structures. These insights contribute to understanding the solid-state properties and potential pharmaceutical applications of such compounds (Madhavi Oruganti et al., 2017).
Heterocyclic Synthesis
The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes from various substituted 2-[(carboxymethyl)amino]benzoic acids showcases the versatility of benzoic acid derivatives in creating complex organic structures, potentially useful in pharmaceutical development (V. J. Majo et al., 1996).
properties
IUPAC Name |
2-chloro-5-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c15-12-5-4-10(9-11(12)14(19)20)23(21,22)16-6-2-8-17-7-1-3-13(17)18/h4-5,9,16H,1-3,6-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBNIUQPSVDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271191 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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